molecular formula C10H9ClN2O B13022474 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde

5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde

Cat. No.: B13022474
M. Wt: 208.64 g/mol
InChI Key: UBBLTFZNWDCCRC-UHFFFAOYSA-N
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Description

5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 954112-64-2) is a versatile chemical building block based on the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound is specifically engineered with a reactive aldehyde group at the 3-position and a chlorine atom at the 5-position, making it a valuable intermediate for the synthesis of diverse heterocyclic libraries through condensation, nucleophilic substitution, and cyclization reactions. The pyrrolo[2,3-b]pyridine core is a privileged structure found in compounds with a range of biological activities . Research indicates that this scaffold is a key component in the development of potent human neutrophil elastase (HNE) inhibitors, with substitutions at the 5-position being well-tolerated and contributing to activity in the low nanomolar range (IC50 = 15–51 nM) . HNE is a serine protease implicated in chronic inflammatory respiratory diseases such as COPD, acute lung injury, and cystic fibrosis, making this chemotype a valuable starting point for pulmonary disease research . Furthermore, analogous pyrrolo[2,3-b]pyridine derivatives have demonstrated promising antiproliferative properties, acting as inhibitors of various kinase targets and showing efficacy in cell-based assays . The reactive aldehyde group is particularly useful for generating oximes or for conversion into a nitrile group, which can be critical for enhancing potency and optimizing drug-like properties in lead compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-9-8(5-14)7-3-6(11)4-12-10(7)13-9/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBLTFZNWDCCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1)N=CC(=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-ethylpyridine with a suitable aldehyde precursor in the presence of a catalyst. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Compound Name Substituents (Position) Key Properties/Notes Reference
5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde Cl (5), Et (2), CHO (3) Enhanced lipophilicity due to ethyl; chloro electron-withdrawing
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Cl (5), H (2), CHO (3) Lower steric hindrance; commercial purity 96–97%
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Br (5), H (2), CHO (3) Larger halogen increases molar mass; potential for stronger halogen bonding
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde OH (4), H (2), CHO (3) Hydroxy group enables hydrogen bonding; altered solubility
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Me (5), H (2), CHO (3) Methyl offers moderate lipophilicity; less steric bulk than ethyl

Key Observations:

  • Ethyl vs. This may reduce solubility in polar solvents .
  • Chloro vs. Bromo at Position 5: Chloro’s smaller size and higher electronegativity (compared to bromo) may lead to weaker halogen bonding but stronger inductive effects, influencing the aldehyde’s reactivity .
  • Hydroxy vs. Chloro at Position 4/5: The hydroxy derivative’s hydrogen-bonding capability contrasts with chloro’s electron-withdrawing nature, affecting both solubility and chemical stability .

Physicochemical Properties

Table 3: Physical Property Trends

Property 5-Chloro-2-ethyl Derivative 5-Chloro Non-ethyl Derivative 5-Bromo Derivative
Molecular Weight Higher (due to ethyl) Lower Higher (due to Br)
Lipophilicity (LogP) Increased Moderate Increased
Solubility in Polar Solvents Likely reduced Moderate Reduced

Key Observations:

  • Bromo substitution () further increases molecular weight compared to chloro, which may impact crystallization behavior or pharmacokinetics .

Biological Activity

5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde (CAS Number: 954112-64-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is C10H9ClN2OC_{10}H_{9}ClN_{2}O, with a molecular weight of approximately 208.64 g/mol. The compound features a pyrrole ring fused to a pyridine ring, which is characteristic of many biologically active molecules.

PropertyValue
Molecular FormulaC₁₀H₉ClN₂O
Molecular Weight208.64 g/mol
CAS Number954112-64-2
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine derivatives exhibit notable antimicrobial properties. For instance, pyrrole derivatives have shown significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL, suggesting that modifications in the pyrrole structure can enhance antibacterial efficacy .

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives similar to 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. For example, related compounds have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 µmol), indicating promising anti-inflammatory potential .

The biological activity of 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit the activity of COX enzymes and other inflammatory mediators.
  • Antimicrobial Mechanisms : The structure may interact with bacterial cell membranes or target specific metabolic pathways within pathogens.
  • Oxidative Stress Modulation : Some studies suggest that pyrrole derivatives can mitigate oxidative stress markers in cellular models, enhancing their protective effects against infections .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various pyrrole derivatives for their antimicrobial properties. Among them, a derivative closely related to 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine exhibited an MIC of 6 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Anti-inflammatory Research

In another investigation focusing on anti-inflammatory activities, researchers synthesized several pyrrole derivatives and assessed their effects on COX enzyme inhibition. One derivative demonstrated a significant reduction in COX-2 expression in vitro, supporting its potential use as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Palladium-catalyzed cross-coupling for introducing the ethyl group at the 2-position (analogous to methods used for ethyl-substituted pyrrolopyridines in ).
  • Vilsmeier-Haack formylation to install the aldehyde group at the 3-position, as demonstrated in related pyrrolo[2,3-B]pyridine derivatives .
  • Chlorination using reagents like POCl₃ or NCS (N-chlorosuccinimide) at the 5-position, as seen in chlorinated pyridine analogs ().
    Critical Note : Monitor reaction intermediates via TLC or HPLC to avoid over-chlorination or side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~9.5–10 ppm) and ethyl group signals (triplet for CH₂CH₃, δ ~1.2–1.4 ppm) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with high-resolution mass spectrometry (HRMS) to distinguish from isomers .
  • IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Cl stretch (~750 cm⁻¹) .
    Data Table :
TechniqueExpected SignalReference
¹H NMRδ 9.8 (s, 1H, CHO)
¹³C NMRδ 190 (CHO)
ESI-MSm/z 249.05 (calc. for C₁₁H₁₀ClN₂O)

Q. How can solubility challenges in polar solvents be addressed during purification?

  • Methodological Answer :
  • Use DCM/MeOH mixtures for column chromatography due to moderate polarity.
  • Recrystallize from ethyl acetate/hexane to enhance purity, as reported for structurally related aldehydes ().
  • Consider sonication-assisted dissolution in DMSO for biological assays .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data between synthesized batches?

  • Methodological Answer :
  • Step 1 : Re-examine reaction conditions (e.g., temperature, stoichiometry) that may lead to polymorphic forms or solvate formation.
  • Step 2 : Perform X-ray crystallography to confirm the solid-state structure (as in ).
  • Step 3 : Use 2D NMR (COSY, HSQC) to distinguish between positional isomers or rotational conformers .
    Example : Discrepancies in aldehyde proton shifts may arise from hydrogen bonding with residual solvents; use deuterated DMSO for NMR to minimize this .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic additions?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to model the aldehyde’s electrophilicity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., aldehyde carbon) for nucleophilic attack .
  • Software Tools : Use MOE (Molecular Operating Environment) for docking studies or reactivity simulations ().

Q. How to design structure-activity relationship (SAR) studies for this compound in kinase inhibition?

  • Methodological Answer :
  • Core Modifications : Compare activity of the 5-chloro derivative with 5-bromo or 5-methyl analogs (see for halogenated analogs).
  • Functional Group Probing : Replace the aldehyde with a carboxylic acid or amide to assess hydrogen-bonding requirements .
  • Biological Assays : Use ATP-competitive kinase assays (e.g., JAK2 or CDK inhibitors) and correlate IC₅₀ values with computational docking scores .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results in different cell lines?

  • Methodological Answer :
  • Hypothesis 1 : Variability may arise from differences in cell membrane permeability or metabolizing enzymes.
  • Validation Steps :

Measure cellular uptake via LC-MS to quantify intracellular concentrations.

Test prodrug analogs (e.g., ester-protected aldehydes) to improve bioavailability .

  • Control Experiments : Include reference compounds (e.g., staurosporine) to normalize assay conditions .

Safety and Handling

Q. What are the key safety considerations for handling this compound?

  • Methodological Answer :
  • Toxicity : Similar chlorinated pyrrolopyridines () show respiratory irritation (WGK 3 hazard); use fume hoods and PPE.
  • Storage : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent aldehyde oxidation .

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